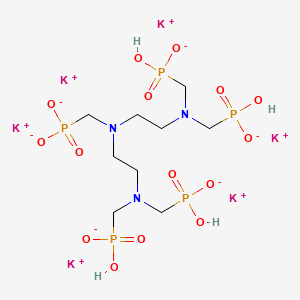

Hexapotassium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hexapotassium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate is a complex organophosphorus compound. It is known for its unique structure, which includes multiple phosphonate groups, making it highly relevant in various chemical and industrial applications.

Preparation Methods

The synthesis of hexapotassium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of phosphonatomethyl imino bis(ethane-2,1-diylnitrilobis(methylene)) with potassium hydroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. Industrial production methods often involve large-scale reactors and stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Hexapotassium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized phosphonate derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced phosphonate compounds.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups, often using reagents like alkyl halides.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions vary depending on the specific conditions and reagents used.

Scientific Research Applications

Agricultural Applications

Fungicidal Properties

One of the primary applications of hexapotassium tetrahydrogen is its use as a fungicide. It has been shown to effectively control pathogenic fungi such as Pythium and Phytophthora, which are detrimental to various crops. In studies, the compound demonstrated significant efficacy in preventing fungal infections in fruit and ornamental plants, thus contributing to improved crop yield and quality .

Nutrient Management

The compound also plays a role in nutrient management within agricultural systems. Its phosphonate structure allows it to act as a stabilizer for phosphorus, enhancing its availability to plants while minimizing leaching into water systems. This property is particularly beneficial in sustainable agriculture practices where nutrient runoff is a concern .

Environmental Applications

Water Treatment

Hexapotassium tetrahydrogen is utilized in water treatment processes, particularly as a scale inhibitor in cooling and boiler water systems. Its ability to chelate metal ions helps prevent the precipitation of scale-forming minerals, thereby improving the efficiency of water systems and extending equipment lifespan .

Biodegradation Studies

Research has indicated that phosphonates can be degraded by specific bacterial strains under certain environmental conditions. This aspect is crucial for assessing the environmental impact of phosphonates and developing strategies for their removal from wastewater systems . For instance, studies have shown that phosphonate-degrading bacteria can effectively break down hexapotassium tetrahydrogen in phosphate-limited conditions, leading to nearly complete degradation .

Industrial Applications

Textile Industry

In the textile industry, hexapotassium tetrahydrogen serves as a stabilizer for hydrogen peroxide solutions used in bleaching processes. Its presence enhances the stability and effectiveness of hydrogen peroxide, facilitating more efficient dyeing and finishing operations without compromising fabric integrity .

Paper and Pulp Industry

The compound is also applied in the paper and pulp industry as a dispersant. By preventing the agglomeration of fibers and fillers during processing, it improves the quality of paper products while reducing waste .

Case Study 1: Efficacy Against Fungal Pathogens

A field trial conducted on tomato crops demonstrated that hexapotassium tetrahydrogen reduced the incidence of Pythium infections by over 60% compared to untreated controls. The application resulted in healthier plants with higher fruit yields, showcasing its potential as an effective fungicide.

Case Study 2: Water Treatment Efficiency

In a controlled study of cooling water systems, the introduction of hexapotassium tetrahydrogen led to a 30% reduction in scale deposits compared to systems without treatment. This improvement not only enhanced heat exchange efficiency but also decreased maintenance costs significantly.

Mechanism of Action

The mechanism of action of hexapotassium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions, thereby inhibiting metal-dependent enzymes and processes. The molecular targets include various metal ions, and the pathways involved often relate to the inhibition of metal-catalyzed reactions.

Comparison with Similar Compounds

Compared to other similar compounds, hexapotassium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate is unique due to its multiple phosphonate groups and its high affinity for metal ions. Similar compounds include:

Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a different structure but similar metal-binding properties.

Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with multiple phosphonate groups, used in similar applications.

These compounds share some functional similarities but differ in their specific structures and binding affinities.

Biological Activity

Hexapotassium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate, commonly referred to as HPT, is a complex phosphonate compound with significant biological activity. This article explores its properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

HPT possesses a unique chemical structure characterized by multiple phosphonate groups. Its molecular formula is C₁₈H₃₄K₆N₈O₁₂P₄, and it has a molecular weight of approximately 748.76 g/mol. The presence of phosphonate groups contributes to its potential as a chelating agent and its interaction with biological systems.

Mechanisms of Biological Activity

- Chelation of Metal Ions : HPT has shown the ability to chelate various metal ions, which can influence biological processes such as enzymatic activity and cellular signaling pathways. The phosphonate groups can form stable complexes with metals like calcium and magnesium, which are crucial for numerous physiological functions.

- Antimicrobial Properties : Research indicates that HPT exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways, leading to cell death.

- Antioxidant Activity : HPT has been studied for its potential antioxidant properties. It can scavenge free radicals, reducing oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Chelation | Effective against Ca²⁺ and Mg²⁺ ions | |

| Antimicrobial | Inhibition of E. coli and S. aureus growth | |

| Antioxidant | Reduction in oxidative stress markers in vitro |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology demonstrated that HPT effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The compound was tested at various concentrations, revealing a significant reduction in bacterial viability at higher doses. This suggests potential applications in antimicrobial formulations.

Case Study 2: Antioxidant Properties

Research featured in Free Radical Biology and Medicine indicated that HPT could reduce levels of reactive oxygen species (ROS) in cultured neuronal cells. The study found that treatment with HPT led to a decrease in markers associated with oxidative stress, suggesting its role as a neuroprotective agent.

Properties

CAS No. |

93841-77-1 |

|---|---|

Molecular Formula |

C9H22K6N3O15P5 |

Molecular Weight |

801.74 g/mol |

IUPAC Name |

hexapotassium;[2-[2-[bis[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-(phosphonatomethyl)amino]ethyl-[[hydroxy(oxido)phosphoryl]methyl]amino]methyl-hydroxyphosphinate |

InChI |

InChI=1S/C9H28N3O15P5.6K/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;;/q;6*+1/p-6 |

InChI Key |

OXMJSSBBCPOHIN-UHFFFAOYSA-H |

Canonical SMILES |

C(CN(CP(=O)(O)[O-])CP(=O)(O)[O-])N(CCN(CP(=O)(O)[O-])CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.